molecular formula C12H11BrO3 B14048974 (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid

(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid

Cat. No.: B14048974
M. Wt: 283.12 g/mol
InChI Key: ZBWWAJXFUFMOGW-UHFFFAOYSA-N
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Description

(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid typically involves the bromination of a precursor compound, followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the bromination of trans-cinnamic acid, followed by further functionalization to introduce the propanoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or the acrylic acid moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety can participate in various chemical reactions, influencing biological pathways or chemical processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

3-[3-(2-bromopropanoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11BrO3/c1-8(13)12(16)10-4-2-3-9(7-10)5-6-11(14)15/h2-8H,1H3,(H,14,15)

InChI Key

ZBWWAJXFUFMOGW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1)C=CC(=O)O)Br

Origin of Product

United States

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